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Desethyl Fenfluramine-d6 Hydrochloride

Cat. No.: B1154774
M. Wt: 245.7
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Description

Contextualization of Fenfluramine (B1217885) and Norfenfluramine (B1679916) (Desethyl Fenfluramine) as Probes in Chemical Biology

Fenfluramine and its primary active metabolite, Norfenfluramine (also known as desethyl fenfluramine), serve as important chemical probes for investigating the serotonin (B10506) system. nih.govnih.gov A chemical probe is a selective small-molecule modulator that allows researchers to study the function of a specific protein target in biological systems. escholarship.org Fenfluramine and Norfenfluramine interact with components of serotonergic neurotransmission, which has made them subjects of study in neuroscience and pharmacology. nih.gov

The Foundational Role of Stable Isotope Labeled Compounds in Modern Analytical Chemistry and Drug Discovery Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern research, providing a reliable method for precise quantification in complex biological samples. symeres.commoravek.com These compounds are chemically identical to the analyte of interest but contain heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), in place of the naturally more abundant isotopes. symeres.comdiagnosticsworldnews.com This substitution results in a higher molecular mass without altering the compound's chemical properties. moravek.com

The key application for SIL compounds like Desethyl Fenfluramine-d6 Hydrochloride is their use as internal standards (IS) in quantitative mass spectrometry (MS) techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). texilajournal.comchromforum.org The process involves adding a known quantity of the deuterated standard to a biological sample (e.g., plasma, brain tissue) before analysis. altasciences.com

Because the SIL internal standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net Crucially, it experiences the same variations in ionization efficiency within the mass spectrometer, a phenomenon known as the "matrix effect," where other components in the sample can suppress or enhance the signal. chromforum.orgclearsynth.com By co-eluting with the analyte, the deuterated standard provides a stable reference point. chromforum.org The final concentration of the analyte is determined by calculating the ratio of its MS signal to the signal of the known amount of the internal standard, which corrects for sample loss and analytical variability, ensuring high precision and accuracy. texilajournal.comclearsynth.com This isotope dilution method is considered the gold standard for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comdiagnosticsworldnews.commdpi.com

Overview of Key Research Domains Utilizing this compound

The primary and most critical application of this compound is as an internal standard for the accurate quantification of its non-labeled counterpart, Norfenfluramine, in various biological matrices. altasciences.com This function is vital across several domains of pharmaceutical and biomedical research.

Key research applications include:

Pharmacokinetic (PK) Studies: These studies examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. moravek.commusechem.com To build an accurate PK profile for fenfluramine, researchers must measure the concentration of both the parent drug and its major metabolite, Norfenfluramine, over time. nih.gov Using Desethyl Fenfluramine-d6 as an internal standard allows for precise measurement of Norfenfluramine levels in plasma, urine, or tissue samples. nih.govaltasciences.com

Drug Metabolism Research: Investigating the metabolic pathways of drugs is crucial for understanding their efficacy and potential interactions. nih.govsymeres.com this compound is essential for studies focused on the enzymes responsible for converting fenfluramine to Norfenfluramine, such as cytochrome P450 (CYP) enzymes. researchgate.net

Bioanalytical Method Development: The development of robust and reliable analytical methods is a prerequisite for clinical and preclinical research. Desethyl Fenfluramine-d6 is used to validate quantitative assays, such as LC-MS/MS methods, ensuring they meet rigorous standards for accuracy and reproducibility for measuring Norfenfluramine in complex biological samples like brain homogenates. altasciences.com

Toxicology and Forensic Analysis: In toxicological assessments or forensic investigations, accurate quantification of drug metabolites is often necessary. The use of a deuterated internal standard ensures that measurements are defensible and reliable.

The table below summarizes the properties and applications of this compound in research.

Properties of this compound
Property Value
Chemical Formula C₁₁H₉D₆F₃N · HCl
Synonyms Norfenfluramine-d6 HCl, Desethyl Fenfluramine (ethyl-d5, N-D) HCl
Molecular Weight Approx. 247.74 g/mol
Isotopic Enrichment Contains 6 Deuterium (D) atoms

| Primary Application | Internal Standard for Mass Spectrometry |

Interactive Table: Research Applications of this compound

Research Domain Role of Desethyl Fenfluramine-d6 HCl Analytical Technique Purpose
Pharmacokinetics (PK/ADME) Internal Standard LC-MS/MS To accurately quantify Norfenfluramine concentrations in biological fluids over time. nih.gov
Drug Metabolism Internal Standard LC-MS/MS To study the rate and mechanism of fenfluramine's conversion to Norfenfluramine by metabolic enzymes. nih.gov
Bioanalytical Science Internal Standard LC-MS/MS To validate and ensure the precision, accuracy, and reproducibility of quantitative analytical methods. altasciences.com
Neuroscience Research Internal Standard LC-MS/MS To measure the distribution and accumulation of Norfenfluramine in specific tissues, such as the brain. mdpi.comaltasciences.com

Properties

Molecular Formula

C₁₀H₇D₆ClF₃N

Molecular Weight

245.7

Synonyms

(±)-Norfenfluramine-d6 Hydrochloride;  DL-Norfenfluoramine-d6 Hydrochloride;  Norfenfluramine-d6 Hydrochloride;  d,l-Norfenfluramine-d6 Hydrochloride;  α-Methyl-m-(trifluoromethyl)-phenethylamine-d6 Hydrochloride;  α-Methyl-3-(trifluoromethyl)-benzeneetha

Origin of Product

United States

Advanced Analytical Methodologies and Quantitation in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Desethyl Fenfluramine (B1217885) and its Analogs

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative bioanalysis of small molecules, offering high selectivity and sensitivity. altasciences.com The development of a validated LC-MS/MS method is essential for reliably measuring Desethyl Fenfluramine in various biological matrices. Method validation ensures that the analytical procedure is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.govnih.govmdpi.com For instance, a validated method for fenfluramine (FNN) and norfenfluramine (B1679916) (NFNN, or Desethyl Fenfluramine) in mouse brain was established with a quantitative range of 0.05–5.0 µg/g. altasciences.com

Optimization of Chromatographic Separation Parameters for Complex Biological Extracts

Effective chromatographic separation is crucial for minimizing interference from endogenous components in biological samples, which is a key step in reducing matrix effects. eijppr.com Brain homogenate, for example, presents a greater matrix complexity than plasma due to a significantly higher phospholipid content. altasciences.com Optimization involves adjusting several parameters to achieve a good peak shape and separation from other matrix components. mostwiedzy.pl

Key parameters for optimization include:

Analytical Column: C18 columns are frequently used for the separation of analytes like Desethyl Fenfluramine. researchgate.net

Mobile Phase: A gradient mobile phase, often consisting of an aqueous component with a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), is typically employed. researchgate.netsci-hub.se

Flow Rate: Adjusting the flow rate can help to shorten analysis time while maintaining adequate separation. mostwiedzy.pl

Temperature and pH: Both temperature and pH of the mobile phase can influence the retention time and selectivity of the separation. mostwiedzy.plmdpi.com

Table 1: Example of Optimized Chromatographic Conditions

Parameter Condition
Column XBridge C18 (150 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 5mM ammonium formate in water (pH 9.0) researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Elution Profile Gradient
Flow Rate 0.96 mL min−1 mostwiedzy.pl
Temperature 25 °C mostwiedzy.pl

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Pattern Analysis for Specificity

Tandem mass spectrometry provides exceptional specificity by monitoring a specific fragmentation reaction of the target analyte. unt.edu In MS/MS analysis, a precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. unt.edu This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces interferences. springernature.com

The analysis of the fragmentation pattern is crucial for identifying the most stable and intense product ions, ensuring the highest sensitivity and specificity for the assay. wvu.edu The specific precursor-to-product ion transitions are unique to the analyte's chemical structure. For example, in the analysis of various drugs, specific transitions are identified and optimized to build a quantitative method. springernature.comnih.gov

Table 2: Principles of MS/MS Transition Selection

Step Description Purpose
Precursor Ion Selection The protonated molecule [M+H]⁺ of Desethyl Fenfluramine is isolated in the first mass spectrometer (MS1). Isolates the ion of interest from all other ions.
Collision-Induced Dissociation (CID) The precursor ion is fragmented by collision with an inert gas (e.g., argon) in a collision cell. unt.edu To generate characteristic fragment ions (product ions).
Product Ion Selection A specific and abundant product ion is selected and monitored in the second mass spectrometer (MS2). Provides high specificity and sensitivity for quantification.

Utilization of Desethyl Fenfluramine-d6 Hydrochloride as an Internal Standard for Enhanced Accuracy and Precision

The use of a stable isotope-labeled (SIL) internal standard is the most recognized technique to correct for matrix effects and other variations during sample processing and analysis. researchgate.netnih.gov this compound is an ideal internal standard for the quantification of Desethyl Fenfluramine. musechem.com

Advantages of using a SIL internal standard:

Chemical and Physical Similarity: It is structurally identical to the analyte, meaning it has the same chromatographic retention time and ionization efficiency. nih.gov

Mass Difference: The six deuterium (B1214612) atoms provide a distinct mass difference, allowing the mass spectrometer to differentiate it from the unlabeled analyte. musechem.com

Correction for Variability: Since the SIL standard and the analyte behave almost identically during extraction, chromatography, and ionization, any signal suppression or enhancement caused by the matrix will affect both compounds equally. researchgate.netsemanticscholar.org The ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification. altasciences.com This isotopic labeling is crucial for tracing metabolic pathways and understanding pharmacokinetic profiles. musechem.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applications in Investigative Analysis

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for the separation and identification of compounds. It is particularly useful for volatile or semi-volatile substances and has been applied to the analysis of fenfluramine and its metabolites in biological samples. nih.govresearchgate.net For non-volatile compounds, a derivatization step is often required to increase their volatility for GC analysis. researchgate.netcore.ac.uk

Sample Preparation Techniques for GC/MS Analysis of Desethyl Fenfluramine

Sample preparation for GC/MS is critical and often involves multiple steps to extract the analyte from the matrix and make it suitable for analysis. scioninstruments.comdrawellanalytical.com

Extraction: The initial step involves extracting the analyte from the biological fluid. Techniques such as ion-exchange resin extraction followed by solid-phase purification have been used for fenfluramine metabolites in urine. nih.gov Headspace solid-phase microextraction (SPME) has been employed for fenfluramine in whole blood. nih.gov

Derivatization: Since Desethyl Fenfluramine contains a primary amine group, it is not sufficiently volatile for direct GC/MS analysis. Derivatization is necessary to convert it into a more volatile and thermally stable compound. researchgate.netcore.ac.uk For example, heptafluorobutyric anhydride can be used to derivatize amphetamine-like compounds for GC/MS analysis. nih.gov

Cleanup: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) can be used to remove interfering substances from the sample extract before injection into the GC/MS system. scioninstruments.com

Table 3: Common Sample Preparation Techniques for GC/MS

Technique Description Application Example
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively extract analytes from a liquid sample. scioninstruments.com Purification of fenfluramine metabolites from urine extracts. nih.gov
Headspace SPME A fiber coated with an extracting phase is exposed to the headspace above a sample to adsorb volatile analytes. nih.gov Extraction of fenfluramine from whole blood samples. nih.gov
Derivatization A chemical reaction to modify the analyte to increase its volatility and thermal stability. core.ac.ukscioninstruments.com Reaction with heptafluorobutyric anhydride for analysis of fenfluramine. nih.gov
QuEChERS A two-step process involving solvent extraction/salting out followed by dispersive SPE for cleanup. scioninstruments.com Efficiently isolates target analytes and reduces matrix effects. scioninstruments.com

Application of Derivatization Strategies to Enhance Volatility and Detectability

In the analysis of amine compounds like desethylfenfluramine by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a crucial step. vt.edu Many amine-containing compounds are not sufficiently volatile for GC analysis and their polarity can cause interactions with the GC column, leading to poor peak shape and inaccurate results. vt.edugcms.cz Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior. gcms.cz

For primary and secondary amines, a common strategy is acylation. gcms.cz This involves introducing an acyl group into a molecule that has a replaceable hydrogen atom on a nitrogen (NH) group. sigmaaldrich.com Fluorinated anhydrides are among the most popular derivatizing agents for amphetamine-related compounds. nih.gov Reagents such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) react with the amine group to form stable, volatile derivatives. sigmaaldrich.comnih.gov

The benefits of using these fluorinated reagents are twofold:

Increased Volatility: The resulting perfluoroacyl derivatives are significantly more volatile than the parent amine, allowing for analysis at lower GC oven temperatures and reducing the risk of thermal degradation. sigmaaldrich.comsigmaaldrich.com

Enhanced Detectability: These derivatives are highly responsive to electron capture detection (ECD). More importantly for mass spectrometry, they produce characteristic fragmentation patterns with high molecular weight ions, which is advantageous for selected ion monitoring (SIM) and reducing interferences. mdpi.comnih.gov

The derivatization process typically involves dissolving the sample in an appropriate solvent, adding the derivatizing agent (e.g., TFAA), and often a catalyst or acid scavenger, then heating the mixture to ensure the reaction goes to completion. tcichemicals.comresearchgate.net The choice of reagent can be optimized to achieve the best sensitivity and chromatographic separation for the specific analytes of interest. nih.gov

Table 1: Common Derivatization Reagents for Amines in GC/MS
ReagentAbbreviationDerivative FormedKey Advantages
Trifluoroacetic AnhydrideTFAATrifluoroacetamideHighly reactive and volatile, produces stable derivatives. sigmaaldrich.com
Pentafluoropropionic AnhydridePFPAPentafluoropropionamideForms volatile derivatives suitable for ECD or FID detection. sigmaaldrich.com
Heptafluorobutyric AnhydrideHFBAHeptafluorobutyramideProvides derivatives with high sensitivity for ECD. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Versatile reagent for many functional groups, forms nonpolar derivatives. sigmaaldrich.com

Role of Deuterated Analogs in GC/MS Method Development for Metabolite Profiling

Deuterated analogs, such as this compound, are indispensable in modern quantitative analysis, particularly in the context of Isotope Dilution Mass Spectrometry (IDMS). nih.govnih.gov IDMS is considered a reference technique for quantitative analysis because it combines the high selectivity and sensitivity of mass spectrometry with the precision and accuracy afforded by stable isotope-labeled internal standards. nih.gov

The fundamental principle of IDMS is the addition of a known quantity of a stable isotope-labeled version of the analyte (the "spike") to the sample at the beginning of the analytical process. ptb.deosti.gov In this case, Desethyl Fenfluramine-d6 serves as the internal standard for the quantification of the non-labeled desethylfenfluramine.

The key advantages of using a deuterated analog as an internal standard are:

Correction for Sample Loss: The deuterated standard has nearly identical chemical and physical properties to the analyte. isolife.nl Therefore, it behaves similarly during all stages of sample preparation, including extraction, derivatization, and chromatography. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. ptb.de

Improved Accuracy and Precision: By measuring the ratio of the response of the native analyte to the deuterated standard, the method compensates for variations in sample volume, injection volume, and instrument response. nih.govisolife.nl This significantly improves the accuracy and reproducibility of the results. researchgate.net

Minimization of Matrix Effects: In complex biological matrices, other co-extracted compounds can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the two remains constant, leading to more reliable quantification. isolife.nl

In GC-MS, the analyte and its deuterated internal standard are separated by the gas chromatograph and then detected by the mass spectrometer. Although they have very similar retention times, they are easily distinguished by their different mass-to-charge (m/z) ratios due to the presence of the heavier deuterium atoms. nih.gov Quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard across a range of known concentrations. nih.gov

Research Applications in Forensic and Investigational Toxicology (Analytical Focus)

Forensic toxicology involves the application of toxicology for legal purposes, including postmortem investigations, human performance testing, and workplace drug screening. medwinpublishers.commedwinpublishers.com The reliable identification and quantification of xenobiotics (foreign substances) and their metabolites in biological specimens are critical. researchgate.net

Analytical Screening and Confirmatory Methodologies for Xenobiotics in Research Samples

Toxicological analysis in a research or forensic setting typically follows a two-tiered approach: screening and confirmation. medwinpublishers.commedwinpublishers.com

Screening Tests: These are initial, often qualitative, tests designed to rapidly detect the presence of a drug or a class of drugs. medwinpublishers.com Immunoassays are common screening methods due to their speed and convenience, but they can be class-specific and prone to cross-reactivity, leading to potential false positives. chromsystems.com

Confirmatory Tests: Any positive or presumptive screening result must be confirmed by a second, more specific and sensitive analytical method. nmslabs.com Confirmatory tests are designed to definitively identify and, if necessary, quantify the specific substance. medwinpublishers.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standards for confirmatory testing in toxicology. medwinpublishers.comnmslabs.comresearchgate.net

GC-MS is highly effective for volatile or semi-volatile compounds, often requiring derivatization for polar metabolites like desethylfenfluramine. chromsystems.comresearchgate.net LC-MS/MS is particularly suited for polar, non-volatile, and thermally unstable compounds and often does not require derivatization, which can simplify sample preparation. chromsystems.comgentechscientific.com Both techniques provide a high degree of specificity by separating the analyte from interfering substances chromatographically before detecting it based on its unique mass spectrum. nmslabs.com

Quantitative Analysis of Fenfluramine Metabolites in Post-Mortem and Experimental Specimens

In post-mortem and other experimental forensic contexts, the accurate quantification of fenfluramine and its primary metabolite, norfenfluramine (of which desethylfenfluramine is a synonym), is essential for interpreting their potential role. Various biological specimens can be analyzed, including blood, urine, and vitreous humor. nih.gov Vitreous humor is often considered an advantageous matrix as it is less susceptible to postmortem redistribution of drugs. nih.gov

Validated analytical methods, typically LC-MS/MS or GC-MS, are employed for this purpose. altasciences.com A study detailing the analysis of fenfluramine and norfenfluramine in mouse brain tissue utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. altasciences.com The complexity of brain tissue, with its high phospholipid content, necessitates robust sample preparation techniques like supported liquid extraction (SLE) to minimize matrix effects and ensure reliable quantification. altasciences.com

The use of a stable isotope-labeled internal standard, such as Desethyl Fenfluramine-d6, is critical for achieving the accuracy and precision required in forensic quantification. The standard compensates for analyte loss during the extensive sample clean-up required for complex matrices like post-mortem tissues and ensures the reliability of the final reported concentration.

Method Validation Parameters: Selectivity, Linearity, and Limit of Quantitation in Research Contexts

For analytical data to be considered reliable and admissible in legal or scientific contexts, the method used must undergo a thorough validation process. nih.govresearchgate.net Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. globalresearchonline.net Key parameters include selectivity, linearity, and the limit of quantitation (LOQ). pa.edu.tr

Selectivity: Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as endogenous matrix components, metabolites, or other drugs. researchgate.netscioninstruments.com In mass spectrometry-based methods, this is typically assessed by analyzing multiple blank matrix samples from different sources to check for interferences at the retention time of the analyte and its internal standard. researchgate.net

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. globalresearchonline.net To establish linearity, a calibration curve is prepared using at least five to six standard points (excluding the blank). nih.govscioninstruments.com The data are then analyzed using a statistical method, such as a least-squares regression. The correlation coefficient (r) or coefficient of determination (r²) is often used to assess the quality of the fit, with a value of ≥ 0.99 often being the target. pa.edu.tr The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. globalresearchonline.net

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. scioninstruments.comwjarr.com It is the lowest point on the calibration curve and must be determined experimentally. researchgate.net For bioanalytical methods, the analyte response at the LOQ should be significantly greater than the response of a blank sample (e.g., at least five times the response of the blank). pa.edu.tr The precision at the LOQ should generally be within 20%, and accuracy should be within 80-120%. pa.edu.tr

Table 2: Key Method Validation Parameters
ParameterDefinitionCommon Acceptance Criteria in Research/Forensic Contexts
SelectivityAbility to measure the analyte without interference from other matrix components. nih.govNo significant interfering peaks at the retention time of the analyte or internal standard in blank samples. researchgate.net
LinearityAbility to produce results proportional to analyte concentration over a given range. globalresearchonline.netCoefficient of determination (r²) ≥ 0.99. pa.edu.tr
Limit of Quantitation (LOQ)Lowest concentration that can be measured with acceptable accuracy and precision. scioninstruments.comPrecision: Relative Standard Deviation (RSD) ≤ 20%. Accuracy: within ±20% of the nominal value. pa.edu.tr

Elucidation of Metabolic Pathways and Enzyme Kinetics in Preclinical Systems

In Vitro Metabolic Stability Assessments of Norfenfluramine (B1679916)

In vitro metabolic stability assays are fundamental in drug discovery to predict the intrinsic clearance of a compound in the body. These assessments typically utilize subcellular fractions of the liver, the primary site of drug metabolism, to evaluate the rate at which a compound is metabolized.

Investigation using Liver Subcellular Fractions (S9, Microsomes) from Various Species

The metabolic stability of fenfluramine (B1217885), the parent compound of norfenfluramine, has been investigated using liver S9 fractions from humans, rats, and dogs. nih.gov The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, offering a broad view of metabolic potential. nih.govwuxiapptec.comfda.gov

In these studies, fenfluramine was shown to be metabolized by rat and dog liver S9 fractions. nih.gov However, it exhibited low in vitro intrinsic clearance in human liver S9 fractions, as well as in the intestinal S9 fractions of all three species. nih.gov Specifically, at a concentration of 1 µM, fenfluramine demonstrated time-dependent substrate loss in the liver S9 fractions of all species. nih.gov The metabolism of fenfluramine in human liver S9 fractions was found to be less pronounced compared to that in rats and dogs. nih.gov Following incubation of fenfluramine with liver and intestinal S9 fractions from rats, dogs, and humans, seven metabolites were detected. nih.gov These were formed through processes such as N-dealkylation, oxygenation, and dehydrogenation, with or without subsequent glucuronide conjugation. nih.gov In human liver S9 fractions, only norfenfluramine and its subsequent N-oxygenation product were identified as metabolites. nih.gov

Determination of Half-Life and Clearance Rates in Isolated Systems

The rate of metabolism is often expressed in terms of half-life (t½) and intrinsic clearance (CLint). The half-life represents the time required for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the catalytic activity of the metabolizing enzymes. nih.gov

For fenfluramine at a 1 µM concentration in liver S9 fractions, the metabolic rates were highest in rat and dog, with a significantly slower rate in human liver S9. nih.gov The in vitro half-life in human liver S9 was greater than 120 minutes, corresponding to an intrinsic clearance of less than 2.9 µL/min/mg. nih.gov In contrast, the half-life in rat and dog liver S9 was 35.4 minutes and 30.0 minutes, with intrinsic clearance values of 9.8 µL/min/mg and 11.6 µL/min/mg, respectively. nih.gov

In Vitro Metabolic Stability of Fenfluramine (1 µM) in Liver S9 Fractions
SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human> 120< 2.9
Rat35.49.8
Dog30.011.6

Data derived from Martin et al., 2022. nih.gov

Reaction Phenotyping and Cytochrome P450 (CYP) Enzyme Identification

Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. evotec.comwuxiapptec.comresearchgate.net This is crucial for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce the activity of these enzymes, leading to altered drug exposure and response.

Characterization of Specific CYP Isoforms Involved in Norfenfluramine Formation and Further Metabolism

The conversion of fenfluramine to its primary metabolite, norfenfluramine, is mediated by several cytochrome P450 (CYP) isoforms. Studies using selective chemical inhibitors in human liver microsomes have shown that the metabolism of fenfluramine is partially inhibited by quinidine (B1679956) (a CYP2D6 inhibitor, 48% inhibition), phencyclidine (a CYP2B6 inhibitor, 42% inhibition), and furafylline (B147604) (a CYP1A2 inhibitor, 32% inhibition). nih.gov Lesser inhibition was observed with inhibitors of CYP2C9, CYP2C19, and CYP3A4/5 (less than 15%). nih.gov

Regarding the further metabolism of norfenfluramine, in vitro studies have shown that incubating norfenfluramine with recombinant CYP1A2, CYP2B6, CYP2C19, and CYP2D6 resulted in a 10-20% rate of metabolism. nih.gov Notably, no significant inhibition of norfenfluramine metabolism was observed with any of the selective CYP inhibitors tested, suggesting that multiple enzymes are involved in its clearance. nih.gov

Use of Recombinant Human CYP Enzymes for Mechanistic Studies

To gain a more definitive understanding of the role of individual CYP isoforms, mechanistic studies are conducted using recombinant human CYP enzymes. evotec.comwuxiapptec.comresearchgate.net These are individual CYP enzymes expressed in a cellular system that lacks other drug-metabolizing enzymes.

Reaction phenotyping of fenfluramine with a panel of recombinant human CYP enzymes demonstrated that its metabolism is primarily carried out by rCYP2D6 (59-97% disappearance), rCYP2C19 (49-50% disappearance), rCYP1A2 (22-23% disappearance), and rCYP2B6 (10-21% disappearance). nih.gov This indicates that the formation of norfenfluramine from fenfluramine is a multi-pathway process. nih.gov

Metabolism of Fenfluramine by Recombinant Human CYP Enzymes
Recombinant CYP IsoformFenfluramine Disappearance (%)
rCYP2D659 - 97
rCYP2C1949 - 50
rCYP1A222 - 23
rCYP2B610 - 21

Data derived from Martin et al., 2022. nih.gov

Exploration of Species-Specific Metabolic Pathways and Metabolite Profiles

Significant species differences have been observed in the metabolic pathways of fenfluramine. In vitro studies with liver microsomes revealed different metabolite profiles between humans, rats, and dogs. nih.gov While only two metabolites, norfenfluramine and an N-oxide or hydroxylamine, were detected in human liver microsomes, six were found in dog and seven in rat liver microsomes. nih.gov Importantly, no metabolites were found to be unique to humans. nih.gov These findings highlight the importance of selecting appropriate animal models for preclinical studies to accurately predict human metabolism.

Application of Stable Isotope Tracers in Metabolite Identification and Quantification

The use of stable isotope-labeled compounds has become an indispensable tool in modern drug metabolism research. These labeled analogues, which contain heavier isotopes of common elements such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This unique property allows for precise tracking and quantification of drugs and their metabolites in complex biological matrices.

Deuterium Labeling for Mass Spectrometric Traceability of Metabolites

Desethyl Fenfluramine-d6 Hydrochloride serves as a prime example of the utility of deuterium labeling in metabolic research. In this context, it is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of fenfluramine and its primary metabolite, norfenfluramine (desethylfenfluramine). nih.gov

The six deuterium atoms on the ethyl group of this compound result in a mass shift of +6 Daltons compared to the unlabeled molecule. This mass difference is readily detected by a mass spectrometer, allowing for its clear differentiation from the endogenous or administered unlabeled compound. When added to a biological sample at a known concentration, the deuterated standard co-elutes with the analyte of interest during chromatography. By comparing the peak area of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any variability in sample preparation and instrument response.

The stability of the deuterium label is crucial; it is placed on a part of the molecule that is not expected to undergo metabolic cleavage, ensuring that the labeled standard and the analyte behave similarly throughout the analytical process. This methodology significantly enhances the robustness and reliability of pharmacokinetic and metabolic studies. nih.gov

Non-Clinical Drug-Drug Interaction Studies (DDI) Focusing on Metabolic Inhibition/Induction

Understanding the potential for a drug to interact with metabolic enzymes is a critical aspect of preclinical safety assessment. Desethylfenfluramine (norfenfluramine), the non-deuterated counterpart of this compound, has been the subject of in vitro studies to evaluate its potential as both a victim and a perpetrator of drug-drug interactions. These studies typically utilize human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes.

Fenfluramine is metabolized to norfenfluramine primarily through N-deethylation, a reaction mediated by several CYP enzymes, including CYP1A2, CYP2B6, and CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4/5. fda.gov The involvement of multiple enzymes suggests a lower risk of significant drug-drug interactions when co-administered with an inhibitor of a single CYP pathway.

Metabolic Inhibition:

In vitro studies have investigated the inhibitory potential of fenfluramine and norfenfluramine on various CYP enzymes. Norfenfluramine has been identified as a direct inhibitor of CYP2D6. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

Table 1: In Vitro Inhibition of Human CYP Enzymes by Norfenfluramine (Desethylfenfluramine)

CYP EnzymeProbe SubstrateIC50 (µM)
CYP1A2Phenacetin>100
CYP2B6Efavirenz>100
CYP2C8Amodiaquine>100
CYP2C9Diclofenac>100
CYP2C19S-Mephenytoin>100
CYP2D6 Dextromethorphan 16 ± 1
CYP3A4Midazolam>100
CYP3A4Testosterone>100

Data sourced from in vitro studies with norfenfluramine. nih.gov IC50 values greater than 100 µM are generally considered to indicate a low potential for clinically relevant inhibition.

The data clearly indicates that norfenfluramine is a selective, albeit relatively weak, inhibitor of CYP2D6 in vitro. nih.gov

Metabolic Induction:

The potential of a compound to induce the expression of CYP enzymes is another important consideration in DDI studies. Increased enzyme expression can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. Studies using cultured human hepatocytes have shown that norfenfluramine can induce the mRNA expression of CYP2B6 and CYP3A4. nih.gov

The induction potential is often characterized by the maximum induction effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).

Table 2: In Vitro Induction of Human CYP Enzymes by Norfenfluramine (Desethylfenfluramine) in Human Hepatocytes

CYP EnzymeParameterDonor 1Donor 2Donor 3
CYP2B6 Fold Induction at 50 µM 2.153.012.29
Emax (fold-change) 2.33.12.5
EC50 (µM) 11.216.510.1
CYP3A4 Fold Induction at 50 µM 4.575.754.88
Emax (fold-change) 4.96.25.3
EC50 (µM) 14.820.113.9

Data represents the fold-change in mRNA expression relative to vehicle control and was derived from in vitro studies with norfenfluramine. nih.gov

While norfenfluramine demonstrates the ability to induce CYP2B6 and CYP3A4 in vitro, mechanistic static pharmacokinetic models have suggested that this induction is unlikely to be clinically relevant at typical therapeutic exposures of fenfluramine. nih.gov

Pharmacological Mechanism Research Using Norfenfluramine As a Probe

Serotonergic System Interactions of Norfenfluramine (B1679916)

Norfenfluramine's primary mechanism of action involves significant interaction with the serotonin (B10506) (5-HT) system, acting as both a serotonin transporter substrate and a direct receptor agonist. nih.govfrontiersin.org

In vitro studies have established that norfenfluramine isomers are potent substrates for the serotonin transporter (SERT), inducing the release of 5-HT. nih.govnih.gov This process occurs through a non-exocytotic, carrier-mediated exchange mechanism, where the transporter moves norfenfluramine into the presynaptic neuron in exchange for moving 5-HT out into the synaptic cleft. nih.govresearchgate.net

Research using rat brain synaptosomes shows that (+)-norfenfluramine acts on the vesicular storage pool to induce 5-HT release. nih.gov This release is partially (around 50%) dependent on the presence of calcium (Ca2+) and is significantly inhibited by cadmium (Cd2+), a blocker of voltage-dependent calcium channels. nih.gov This suggests that a portion of the serotonin release is mediated by Ca2+ entry into the synaptosomes. nih.gov In comparison to its parent compound, (+)-fenfluramine, (+)-norfenfluramine demonstrates similar potency in inducing 5-HT release. nih.gov

In Vitro Activity of Norfenfluramine at the Serotonin Transporter (SERT)
CompoundActionAssayEC₅₀ (nM)Reference
(+)-Norfefluramine[³H]5-HT ReleaseRat Brain Synaptosomes59 nih.gov
(-)-Norfefluramine[³H]5-HT ReleaseRat Brain Synaptosomes287 nih.gov

Beyond its effects on SERT, norfenfluramine directly interacts with several serotonin receptor subtypes. It is a particularly potent agonist at 5-HT2C and 5-HT2B receptors. nih.govnih.gov The activation of 5-HT2C receptors is thought to be a key mechanism behind the pharmacological effects of fenfluramine (B1217885). nih.govnih.gov Studies have confirmed that norfenfluramine has a high affinity for 5-HT2B and 5-HT2C receptors, while displaying more moderate affinity for the 5-HT2A receptor. psu.edu In functional assays, norfenfluramine acts as a full agonist at 5-HT2C receptors. madinamerica.com Its affinity for 5-HT1A and 5-HT1D receptors is comparatively low. madinamerica.comfda.gov For instance, the Ki values for norfenfluramines at the 5-HT1A receptor range from 673 to 1950 nmol/L, and they lack agonist activity at this site. madinamerica.com The contraction of arterial smooth muscle caused by (+)-norfenfluramine has been shown to be dependent on the activation of 5-HT2A receptors. nih.gov

Norfenfluramine Activity at Serotonin Receptor Subtypes
ReceptorCompoundAffinity (Kᵢ, nM)Functional ActivityReference
5-HT1ANorfenfluramines673 - 1950No agonist activity madinamerica.com
5-HT1DNorfenfluraminesLow AffinityNot Assessed madinamerica.com
5-HT2Ad-NorfenfluramineModerate AffinityPartial Agonist psu.edumadinamerica.com
5-HT2Cd-NorfenfluramineHigh AffinityFull Agonist psu.edumadinamerica.com

Engagement with Other Monoamine Transporters and Receptors

Norfenfluramine's pharmacological profile extends beyond the serotonergic system to include interactions with other key monoamine transporters and the sigma-1 receptor.

Research has revealed that (+)-norfenfluramine is a potent substrate for the norepinephrine (B1679862) transporter (NET). nih.gov In vitro assays using synaptosomes demonstrated that (+)-norfenfluramine is significantly more potent at releasing norepinephrine (NE) than its parent compound, (+)-fenfluramine. nih.govnih.gov In vivo microdialysis studies in the rat frontal cortex confirmed that (+)-norfenfluramine administration elevates extracellular levels of NE and dopamine (B1211576) (DA). nih.govresearchgate.net The increase in both NE and DA was counteracted by pretreatment with nisoxetine, a norepinephrine uptake blocker, indicating that the release of these catecholamines is mediated, at least in part, through NET. nih.govresearchgate.net While norfenfluramine does induce dopamine release, its potency in this regard is more than ten times lower than its potency for releasing serotonin. nih.gov The dopamine release induced by lower concentrations of (+)-norfenfluramine appears to be independent of calcium, though a slight dependency emerges at higher concentrations. nih.gov

In Vitro Monoamine Release by (+)-Norfenfluramine
TransporterActionAssayEC₅₀ (nM)Reference
NET[³H]NE ReleaseRat Brain Synaptosomes73 nih.gov
DAT[³H]DA ReleaseRat Striatum Synaptosomes>10x higher than for 5-HT nih.gov

Recent studies have identified the sigma-1 receptor (σ1R) as another molecular target for norfenfluramine, adding another layer to its mechanism of action. frontiersin.orgnih.gov The σ1R is a unique intracellular chaperone protein involved in regulating cellular stress and neuronal signaling. researchgate.netdravetfoundation.org Preclinical research suggests that norfenfluramine, along with its parent compound, can disrupt the association between σ1R and the NR1 subunit of the NMDA receptor. researchgate.netnih.gov This action, in conjunction with its serotonergic activity at 5-HT2A receptors, is proposed to collaboratively reduce the overactivation of NMDA receptors. nih.gov However, other functional assays have shown that while fenfluramine can act as a positive modulator of σ1R, norfenfluramine may act as an inhibitor of the receptor's functional response. researchgate.netnih.gov This suggests a complex interaction that may differ between the parent drug and its metabolite.

Cellular and Molecular Pathway Elucidation in Preclinical Models

The interactions of norfenfluramine at the transporter and receptor level initiate downstream cellular and molecular signaling cascades. In cells expressing recombinant 5-HT2 receptors, norfenfluramine has been shown to potently activate the mitogen-activated protein (MAP) kinase cascade, a pathway linked to cell growth and proliferation. psu.edu

In preclinical animal models, d-fenfluramine administration, which is metabolized to norfenfluramine, has been shown to induce the expression of the immediate-early genes c-fos and jun B in the rat caudoputamen. nih.gov This gene expression was found to be dependent on the activation of both the dopaminergic and serotonergic systems. nih.gov

Neurotransmitter Release Studies in Isolated Synaptosomes and Tissue Preparations

Norfenfluramine has been extensively studied to understand its influence on the release of various neurotransmitters from nerve terminals. These investigations often utilize synaptosomes, which are isolated and resealed nerve endings that retain functional machinery for neurotransmitter storage, release, and reuptake.

Research has demonstrated that Norfenfluramine is a potent releaser of several key monoamine neurotransmitters. In vitro assays using synaptosomes have confirmed that isomers of Norfenfluramine are effective substrates for serotonin (5-HT) transporters, triggering the release of 5-HT. nih.gov Specifically, (+)-Norfenfluramine has been shown to be more potent than its parent compound, (+)-Fenfluramine, in stimulating dopamine release. nih.gov

Studies using preloaded synaptosomes have aimed to distinguish between release from the cytoplasmic pool versus the vesicular storage pool. In experiments where the cytoplasmic pool of neurotransmitters was minimized, (+)-Norfenfluramine was found to induce release of both [3H]5-HT and [3H]dopamine, an effect that was significantly reduced by pretreatment with reserpine, confirming its action on the vesicular storage of these neurotransmitters. nih.gov

The release of serotonin induced by (+)-Norfenfluramine is partially dependent on the presence of extracellular calcium (Ca2+). nih.gov Approximately 50% of the [3H]5-HT release was found to be Ca2+-dependent and was significantly inhibited by cadmium (Cd2+), a blocker of voltage-dependent calcium channels. nih.gov This suggests that a portion of the serotonin release mechanism involves the influx of Ca2+ into the synaptosome. nih.gov In contrast, the release of dopamine induced by lower concentrations of (+)-Norfenfluramine (5 µM) was found to be completely independent of Ca2+, with only a slight dependence observed at higher concentrations. nih.gov

The potency of Norfenfluramine isomers in releasing different neurotransmitters has been quantified through the determination of their EC50 values (the concentration required to elicit a half-maximal response).

Table 1: EC50 Values for Neurotransmitter Release by Fenfluramine and Norfenfluramine Isomers in Synaptosomes

Compound Neurotransmitter Released EC50 (nM)
(+)-Fenfluramine [3H]5-HT 52
(-)-Fenfluramine [3H]5-HT 147
(+)-Norfenfluramine [3H]5-HT 59
(-)-Norfenfluramine [3H]5-HT 287
(+)-Fenfluramine [3H]NE 302
(+)-Norfenfluramine [3H]NE 73

Data sourced from in vitro assays on synaptosomes. nih.gov

In vivo microdialysis studies in rat frontal cortex complement these findings, showing that systemic administration of (+)-Norfenfluramine leads to elevated extracellular levels of serotonin, norepinephrine (NE), and dopamine (DA). nih.gov The increase in NE and DA was counteracted by pretreatment with nisoxetine, a norepinephrine uptake inhibitor, indicating that the release of these catecholamines is mediated, at least in part, through the norepinephrine transporter. nih.gov

Intracellular Signaling Cascades Triggered by Norfenfluramine Receptor Activation

Beyond its role as a neurotransmitter releaser acting on transporters, Norfenfluramine also directly activates specific receptors, initiating downstream intracellular signaling cascades. Its metabolite, (+)-Norfenfluramine, is known to directly activate serotonin (5-HT) receptors. nih.gov Most 5-HT receptors (with the exception of the 5-HT3 receptor) are G protein-coupled receptors (GPCRs), which, upon activation, trigger intracellular second messenger systems. nih.gov This activation is a key part of its pharmacological profile. While the precise subtypes responsible for all its effects are still under investigation, research points towards significant activity at 5-HT2A and 5-HT2C receptors. nih.govnih.gov

Studies on vascular tissue have demonstrated that (+)-Norfenfluramine is a vasoactive agent that causes concentration-dependent contraction in arteries. nih.gov This effect was shown to be dependent on the activation of 5-HT2A receptors. The contractile response was significantly shifted by the 5-HT2A receptor antagonist ketanserin, confirming the receptor's involvement. nih.gov Further validation came from the observation that the effect was not blocked by an α1-adrenergic antagonist, prazosin, nor was it different in arteries from chemically denervated rats, ruling out a primary role for the sympathetic nervous system or alpha-adrenergic receptors in this specific action. nih.gov

In addition to the well-established serotonergic activity, Norfenfluramine also interacts with sigma-1 receptors. nih.gov These receptors are chaperone proteins that can modulate the activity of various ion channels and neurotransmitter systems, partly by mobilizing intracellular calcium stores. nih.gov The engagement of sigma-1 receptors can influence glutamatergic excitability, often by interacting with N-methyl-D-aspartate (NMDA) receptors to control Ca2+ influx. nih.gov

The activation of these different receptor systems leads to a complex array of intracellular events. For GPCRs like the 5-HT2A receptor, ligand binding typically initiates a conformational change in the receptor, allowing it to bind to and activate an intracellular G protein. This, in turn, can lead to the activation of enzymes like phospholipase C, which generates second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules then propagate the signal, with IP3 often triggering the release of Ca2+ from intracellular stores and DAG activating protein kinase C (PKC).

Table 2: Summary of Receptor Interactions and Downstream Effects of Norfenfluramine

Receptor Target Primary Effect Intracellular Signaling Implication
5-HT2A Receptor Arterial smooth muscle contraction Activation of G protein-coupled signaling, likely involving phospholipase C, IP3, and DAG, leading to increased intracellular Ca2+. nih.govnih.gov
Sigma-1 Receptor Modulation of ion channels and neurotransmitter systems Mobilization of intracellular Ca2+ stores; potential interaction with NMDA receptors to control Ca2+ influx. nih.gov

| Postsynaptic 5-HT Receptors | Contribution to brain 5-HT depletion | Activation of feedback mechanisms that may alter 5-HT synthesis and metabolism. nih.gov |

Synthetic Chemistry and Isotopic Labeling Strategies for Research Standards

Chemical Synthesis Routes for Desethyl Fenfluramine (B1217885) and its Deuterated Analogs

The synthesis of Desethyl Fenfluramine, also known as Norfenfluramine (B1679916), is primarily achieved through the reductive amination of the ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-2-one. This common intermediate is synthesized through various methods, one of which involves the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate in a polar solvent, catalyzed by a copper salt. google.comepo.org

Once the ketone precursor is obtained, the synthesis of Desethyl Fenfluramine proceeds via a direct reductive amination. This reaction involves treating the ketone with ammonia (NH3) in the presence of a reducing agent. wikipedia.orgnih.govorganic-chemistry.org The process typically occurs under neutral or slightly acidic conditions, where the ketone and ammonia first form an intermediate imine, which is then reduced to the primary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (NaBH4) often in the presence of a catalyst like titanium(IV) isopropoxide, or other specialized hydride reagents. organic-chemistry.orgtubitak.gov.trscispace.com

The synthesis of the deuterated analog, Desethyl Fenfluramine-d6, employs similar principles but incorporates deuterium (B1214612) atoms at specific positions. There are several strategies to achieve this isotopic labeling:

Reductive Amination with a Deuterated Reducing Agent: A prevalent method is the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD4), during the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ammonia. organic-chemistry.org This approach introduces deuterium onto the carbon atom adjacent to the newly formed amino group.

Use of Deuterated Ammonia: While less common, employing a deuterated source of ammonia (ND3) in conjunction with a standard reducing agent can introduce deuterium onto the nitrogen atom.

Catalytic Hydrogen Isotope Exchange (HIE): Post-synthesis deuteration can be achieved through HIE, where the final Desethyl Fenfluramine molecule is treated with a deuterium source, like D2O, in the presence of a metal catalyst (e.g., Platinum or Iridium). nih.govresearchgate.net This can lead to the exchange of hydrogen atoms for deuterium at various positions, depending on the reaction conditions and catalyst used.

Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated is another effective, though often more costly, strategy.

The final step in preparing the titled compound involves treating the deuterated free base with hydrochloric acid to form the stable hydrochloride salt.

Reaction Step Key Reagents & Conditions Product
Ketone Synthesis 3-trifluoromethylaniline, Sodium Nitrite, Hydrochloric Acid, Isopropenyl Acetate, Copper(I) Chloride1-(3-(trifluoromethyl)phenyl)propan-2-one
Reductive Amination (Non-deuterated) 1-(3-(trifluoromethyl)phenyl)propan-2-one, Ammonia (NH3), Sodium Borohydride (NaBH4)Desethyl Fenfluramine
Reductive Amination (Deuterated) 1-(3-(trifluoromethyl)phenyl)propan-2-one, Ammonia (NH3), Sodium Borodeuteride (NaBD4)Desethyl Fenfluramine-d-alpha, d-beta
Salt Formation Desethyl Fenfluramine-d6 (free base), Hydrochloric Acid (HCl)Desethyl Fenfluramine-d6 Hydrochloride

Principles and Methods of Deuterium Labeling for Pharmaceutical Research

Isotopic labeling is a technique that involves replacing an atom in a molecule with one of its isotopes. In pharmaceutical research, replacing hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a particularly valuable strategy. This substitution results in a molecule that is chemically almost identical to its parent but has a greater mass. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. This effect is harnessed to improve the metabolic stability of drugs, potentially leading to a longer half-life and altered pharmacokinetic profiles.

Site-Specific Deuteration for Analytical Internal Standards and Metabolic Tracers

Deuterium-labeled compounds, such as this compound, are indispensable as internal standards in quantitative bioanalytical methods, particularly those using mass spectrometry (MS). An ideal internal standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency, but is clearly distinguishable by its mass. nih.gov A deuterated analog serves this purpose perfectly, as its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.

The placement of deuterium atoms is critical. For a deuterated internal standard to be reliable, the isotopic labels must be in positions that are metabolically stable. If deuterium is placed at a site that undergoes metabolic cleavage or exchange in vivo, the internal standard could lose its label, compromising the accuracy of the quantitative analysis. Therefore, site-specific deuteration targets positions on the molecule that are not susceptible to enzymatic modification or chemical exchange with protons from the surrounding environment. nih.gov This ensures the mass difference between the analyte and the standard is maintained throughout the analytical process. Furthermore, deuterated compounds are used as metabolic tracers to elucidate the pathways of drug metabolism, allowing researchers to track the biotransformation of a drug within a biological system.

Assessment of Isotopic Purity and Chemical Identity of Deuterated Standards

Ensuring the quality of a deuterated standard requires rigorous assessment of both its chemical identity and its isotopic purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified locations.

Two primary analytical techniques are employed for this characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity. nih.gov It can distinguish between the deuterated compound and any residual unlabeled or partially labeled species based on their precise mass-to-charge ratios. By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules with the correct number of deuterium atoms (e.g., d6) can be calculated, along with the percentages of other isotopologues (d0, d1, d2, etc.). Tandem mass spectrometry (MS/MS) can further help in confirming the location of the deuterium labels by analyzing the fragmentation patterns of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is crucial for confirming the chemical structure and the specific sites of deuteration. In a ¹H NMR spectrum of a deuterated compound, the disappearance or reduction of a signal corresponding to a specific proton confirms that it has been replaced by deuterium. Conversely, a ²H NMR spectrum will show signals only at the positions where deuterium has been incorporated. This provides unambiguous confirmation of the label's location.

Analytical Technique Purpose in Characterization Key Information Obtained
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment and purity.Mass-to-charge ratio, isotopic distribution, percentage of each isotopologue (d0-dn).
Tandem Mass Spectrometry (MS/MS) Confirmation of label position.Fragmentation patterns indicating the location of deuterium atoms.
Proton NMR (¹H NMR) Confirmation of chemical structure and site of deuteration.Absence or decreased intensity of proton signals at deuterated positions.
Deuterium NMR (²H NMR) Direct detection and confirmation of label position.Signals corresponding to the specific locations of deuterium atoms.

Role of Certified Reference Materials in Analytical Quality Assurance

Certified Reference Materials (CRMs) are highly characterized, homogeneous, and stable materials with specified property values, accompanied by a certificate that provides information on the value, its associated uncertainty, and a statement of metrological traceability. They are fundamental to analytical quality assurance and control.

The primary roles of CRMs in a laboratory setting include:

Method Validation: CRMs are used to assess the performance and validate new analytical methods. By analyzing a CRM with a known concentration, a laboratory can determine the accuracy and precision of its method.

Instrument Calibration: In many analytical techniques, instruments are comparative and require calibration with a standard of known composition. CRMs provide a reliable and traceable point of reference for this calibration, ensuring that instrument readings are accurate.

Establishing Metrological Traceability: The use of CRMs ensures that measurement results are traceable to national or international standards. This traceability is a key requirement for laboratory accreditation under standards such as ISO/IEC 17025.

Quality Control: Routine analysis of CRMs helps in monitoring the ongoing performance of an analytical system. It provides confidence that the measurement process is in control and continues to produce reliable results over time.

By providing a benchmark of known accuracy and traceability, CRMs like this compound are essential for ensuring that analytical data generated in research and clinical settings are reliable, comparable, and fit for their intended purpose.

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Research Models

Ex Vivo Analysis of Norfenfluramine (B1679916) and its Metabolites in Animal Tissues and Biofluids

The precise measurement of drug and metabolite concentrations in tissues and biofluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Desethyl Fenfluramine-d6 Hydrochloride plays a pivotal role in these ex vivo analyses.

Tissue Distribution and Accumulation Studies in Experimental Animal Models

In preclinical studies, understanding how a drug and its metabolites distribute into different tissues is crucial for assessing potential efficacy and toxicity. Following administration of fenfluramine (B1217885) to animal models, such as rats or mice, various tissues (e.g., brain, liver, adipose tissue) and biofluids (e.g., plasma, urine) are collected at different time points. nih.govnih.gov

To accurately quantify the concentration of norfenfluramine in these complex biological matrices, a known amount of this compound is added to the samples during the extraction process. researchgate.net Because the deuterated standard has a higher mass than the endogenous analyte, it can be distinguished by the mass spectrometer. However, it behaves almost identically during sample preparation and chromatographic separation, allowing it to compensate for any loss of analyte during these steps and for variations in instrument response. This ensures the high accuracy and precision of the quantitative results. altasciences.comnih.gov

For instance, studies have investigated the distribution of fenfluramine and norfenfluramine in the plasma and brains of rats. These studies are critical for understanding the central nervous system exposure of these compounds. nih.govresearchgate.netnih.gov The use of a deuterated internal standard like this compound is implicit in the state-of-the-art LC-MS/MS methods employed for such determinations.

Table 1: Exemplary Pharmacokinetic Parameters of Norfenfluramine in Rats Following Administration of Fenfluramine Enantiomers

Parameterd-Norfenfluraminel-Norfenfluramine
Brain Cmax (ng/g)1,254 ± 1541,867 ± 234
Plasma Cmax (ng/mL)72 ± 9108 ± 13
Brain AUC (ng·h/g)10,876 ± 1,32417,543 ± 2,105
Plasma AUC (ng·h/mL)623 ± 751,032 ± 124
Brain-to-Plasma Ratio17.5 ± 2.117.0 ± 2.0

This table presents hypothetical data based on typical findings in pharmacokinetic studies and illustrates the type of data generated using methods that would employ this compound as an internal standard.

Metabolite Ratios and Profiles in Animal Specimens

By using a specific deuterated internal standard for each analyte (e.g., a deuterated fenfluramine for fenfluramine and this compound for norfenfluramine), researchers can construct precise concentration-time profiles for both the parent drug and its metabolite from a single biological sample. nih.govmdpi.com This allows for the calculation of key pharmacokinetic parameters, such as the metabolite-to-parent drug ratio, which provides insights into the rate and extent of metabolism.

In Vivo Microdialysis Experiments to Monitor Neurotransmitter Levels in Animal Brain Regions

In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions of freely moving animals. nih.govnews-medical.netspringernature.com This technique is particularly valuable for studying the pharmacodynamic effects of drugs that act on the central nervous system.

When studying the effects of fenfluramine and norfenfluramine on neurotransmitter systems, such as the serotonergic system, microdialysis is often coupled with LC-MS/MS for the analysis of the collected dialysate. nih.govnih.gov Due to the very low concentrations of neurotransmitters in the dialysate, highly sensitive and accurate analytical methods are required. The use of deuterated internal standards, including potentially this compound when norfenfluramine itself is being monitored in the dialysate, is crucial for achieving reliable quantification. nih.gov The internal standard is typically added to the dialysate samples to account for any variability in the analytical process. nih.gov

Mechanistic Pharmacodynamic Studies in Animal Models (excluding disease efficacy or safety outcomes)

While not directly measuring a pharmacodynamic outcome, the precise quantification of norfenfluramine in relevant tissues at specific times, facilitated by this compound, is a critical component of these studies. By correlating the concentration of norfenfluramine in the brain with specific neurochemical changes (e.g., neurotransmitter release), researchers can elucidate the direct role of the metabolite in the mechanism of action of fenfluramine. nih.gov The use of stable isotope-labeled compounds allows for tracer studies where the metabolic fate of the parent drug can be followed and the exposure of the active metabolite at the site of action can be accurately determined.

Future Directions and Emerging Research Avenues

Integration of Desethyl Fenfluramine-d6 Hydrochloride in High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) and the various "omics" fields—proteomics, metabolomics, and genomics—are cornerstones of modern drug discovery and systems biology. creative-proteomics.compharmiweb.com These methodologies rely on the rapid and sensitive analysis of vast numbers of samples to identify new drug leads, biomarkers, and metabolic pathways. The precision and accuracy of these analyses are paramount, and this is where stable isotope-labeled compounds like this compound play a crucial role.

In HTS campaigns designed to identify modulators of drug-metabolizing enzymes or transporters involved in the disposition of norfenfluramine (B1679916), the deuterated analog serves as an ideal internal standard. texilajournal.comclearsynth.com Its chemical properties are virtually identical to the non-labeled analyte, meaning it behaves similarly during sample preparation and chromatographic separation. irisotope.com However, its increased mass allows it to be distinguished by mass spectrometry (MS). biosyn.com This co-elution and differential detection enable precise quantification by correcting for variations in sample extraction, matrix effects, and instrument response, which can be significant challenges in complex biological samples. nih.govkcasbio.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice and is often encouraged by regulatory bodies to ensure the development of robust and reliable bioanalytical methods. kcasbio.com

The application of this compound is particularly relevant in quantitative proteomics and metabolomics. For instance, in studies investigating the impact of fenfluramine (B1217885) or norfenfluramine on the proteome or metabolome of neuronal cells, the deuterated standard is essential for accurately quantifying changes in protein expression or metabolite concentrations. creative-proteomics.comnih.gov This allows researchers to construct a more accurate picture of the compound's mechanism of action and off-target effects.

Table 1: Applications of this compound in HTS and Omics

Research Area Application of this compound Benefit
High-Throughput Screening (HTS) Internal standard in LC-MS/MS-based assays for norfenfluramine. Corrects for matrix effects and improves accuracy and precision of quantification. nih.govresearchgate.net
Proteomics Internal standard for quantifying changes in protein levels in response to norfenfluramine treatment. Enables accurate measurement of protein abundance and identification of protein-protein interactions. creative-proteomics.com
Metabolomics Internal standard for tracing and quantifying metabolic pathways affected by norfenfluramine. Allows for precise measurement of metabolite concentrations and metabolic flux. nih.gov

| Genomics | Used in studies tracking the influence of norfenfluramine on nucleotide metabolism. | Facilitates the study of gene expression and DNA turnover. pharmiweb.com |

Advanced Spectroscopic and Imaging Techniques for Investigating Compound-Target Interactions

Understanding how a drug interacts with its biological target is fundamental to medicinal chemistry. Advanced spectroscopic and imaging techniques provide powerful tools for elucidating these interactions at a molecular level. While there is no specific literature on the use of this compound in these advanced techniques, the principles of using deuterated compounds in such studies are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying drug-protein interactions. acs.org The substitution of hydrogen with deuterium (B1214612) can be used to simplify complex NMR spectra or to probe specific binding sites. For example, in a study of norfenfluramine binding to its target proteins, such as serotonin (B10506) transporters or receptors, comparing the NMR spectra of the protein in the presence of deuterated versus non-deuterated norfenfluramine could help to identify the specific amino acid residues involved in the interaction.

Mass spectrometry imaging (MSI) is another emerging technique where deuterated standards are invaluable. MSI allows for the visualization of the distribution of drugs and their metabolites in tissue sections. By administering the non-labeled drug and using the deuterated analog as an internal standard sprayed onto the tissue, researchers can create a quantitative map of the drug's distribution in the brain or other organs. This could be particularly insightful for understanding the pharmacokinetics of norfenfluramine at the tissue level.

Table 2: Potential Advanced Spectroscopic and Imaging Applications

Technique Potential Role of this compound Research Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy As a probe to study the binding of norfenfluramine to its protein targets. Elucidation of the specific binding site and conformational changes upon binding. acs.org
Mass Spectrometry Imaging (MSI) Internal standard for quantitative imaging of norfenfluramine distribution in tissues. Visualization of drug accumulation in specific brain regions or other organs.
Fourier-Transform Infrared (FT-IR) Spectroscopy To analyze changes in the secondary structure of a target protein upon binding of norfenfluramine. Information on how the drug affects the protein's conformation. nih.gov

Computational Chemistry and Modeling Approaches to Predict Metabolic and Pharmacological Profiles

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing for the prediction of a compound's properties before it is even synthesized. The deuteration of a molecule can significantly alter its metabolic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows the rate of metabolic reactions that involve the cleavage of this bond. nih.gov

Furthermore, molecular docking and simulation studies can be used to predict how deuteration might affect the binding affinity of norfenfluramine for its targets. While the electronic properties are not significantly altered by deuteration, subtle changes in bond length and vibrational energy could have a minor impact on binding interactions. These computational approaches can help to prioritize which deuterated analogs to synthesize and test, saving time and resources.

Development of Novel Deuterated Analogs for Specialized Research Applications

The development of novel deuterated analogs of norfenfluramine, beyond its use as an internal standard, represents an exciting avenue for future research. By strategically placing deuterium atoms at different positions on the molecule, researchers can create a library of compounds with varying metabolic stabilities. nih.gov

These novel analogs could be used as research tools to investigate the specific roles of different metabolites of norfenfluramine. For example, if a particular metabolite is thought to be responsible for a specific pharmacological effect or side effect, a deuterated analog that is less prone to forming that metabolite could be used to test this hypothesis. This approach has been used to develop safer and more effective drugs, a strategy sometimes referred to as the "deuterium switch". nih.govuniupo.it

Table 3: Compound Names Mentioned

Compound Name
This compound
Fenfluramine
Norfenfluramine
d-Norfenfluramine
l-Norfenfluramine
d,l-fenfluramine
l-fenfluramine
Deutetrabenazine
Deucravacitinib
Midazolam
Testosterone

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Desethyl Fenfluramine-d6 Hydrochloride with isotopic purity in academic settings?

  • Synthesis must prioritize deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) to ensure isotopic integrity. Techniques like NMR and mass spectrometry should validate isotopic enrichment (≥98% d6) and rule out isotopic scrambling .
  • Methodological steps:

  • Use deuterated precursors (e.g., deuterium-labeled benzene derivatives) in catalytic hydrogenation reactions.
  • Purify intermediates via column chromatography to remove non-deuterated byproducts.
  • Confirm structural fidelity using high-resolution LC-MS/MS and compare against non-deuterated standards .

Q. How should researchers design assays to quantify this compound in biological matrices?

  • Chromatographic conditions : Employ reversed-phase HPLC with a C18 column and mobile phases optimized for deuterated compounds (e.g., phosphate-perchlorate buffer at pH 2.5) to resolve isotopic variants .
  • Internal standards : Use isotopically labeled analogs (e.g., d8 or 13C variants) to correct for matrix effects. Validate linearity (1–100 ng/mL) and precision (CV <15%) per ICH guidelines .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

  • Degradation pathways : Hydrolysis of the hydrochloride salt under humid conditions or thermal decomposition above 40°C.
  • Storage protocols :

  • Store in airtight, amber vials under inert gas (argon) at -20°C.
  • Monitor stability via periodic LC-MS analysis to detect deuterium loss or hydrolytic byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) :

  • Respiratory: NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) for aerosol-prone procedures.
  • Skin: Nitrile gloves (≥0.11 mm thickness) and chemically resistant lab coats.
    • Spill management :
  • Contain spills with absorbent pads, avoid dust generation, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodological approach :

  • Conduct cross-species in vitro microsomal assays (human, rat, and mouse liver microsomes) to compare CYP450-mediated N-deethylation rates.
  • Use deuterium kinetic isotope effect (KIE) studies to assess if isotopic labeling alters metabolic stability .
    • Data reconciliation :
  • Apply multivariate statistical models to account for interspecies variability in enzyme expression (e.g., CYP2D6 vs. CYP3A4 dominance) .

Q. What experimental strategies can isolate isotopic effects of this compound in pharmacokinetic studies?

  • Dose normalization : Administer equimolar doses of deuterated and non-deuterated forms to the same animal cohort (crossover design) to minimize inter-individual variability.
  • Analytical differentiation :

  • Use high-resolution mass spectrometry (HRMS) to distinguish d6 from endogenous metabolites.
  • Quantify isotopic ratios in plasma and tissue homogenates to assess tissue-specific deuterium retention .

Q. How do researchers address discrepancies in reported receptor binding affinities of this compound?

  • Standardization :

  • Validate radioligand binding assays (e.g., 5-HT2B receptor) with uniform buffer systems (e.g., Tris-HCl, pH 7.4) and control for temperature (25°C vs. 37°C).
  • Cross-validate using fluorescence polarization assays to rule out isotopic interference in binding kinetics .

Q. What methodologies are recommended for assessing the ecological impact of this compound in wastewater from research facilities?

  • Sampling and analysis :

  • Deploy solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate trace residues.
  • Quantify via LC-HRMS and compare against regulatory thresholds (e.g., EU Water Framework Directive).
    • Degradation studies :
  • Simulate wastewater treatment using ozonation or UV/H2O2 to assess persistence and byproduct toxicity .

Methodological Notes

  • Data validation : Always include triplicate measurements and negative controls (e.g., deuterium-free solvents) to confirm analytical specificity .
  • Ethical compliance : Secure institutional review board (IRB) approval for in vivo studies, emphasizing humane endpoints for animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.